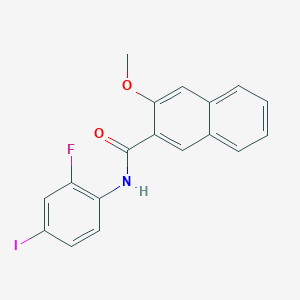![molecular formula C22H16F4N2O3 B250986 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide, also known as TFMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that regulates gene expression involved in adipocyte differentiation, glucose metabolism, and inflammation. Activation of PPARγ by 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In animal models, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice. 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting a potential role in reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in lab experiments is its high potency and selectivity for COX-2 inhibition. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide. One area of interest is the development of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide analogs with improved solubility and pharmacokinetics. Additionally, further studies are needed to investigate the potential therapeutic applications of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in various disease models, including pain, inflammation, and cancer. Finally, studies are needed to investigate the long-term safety and efficacy of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in animal models and humans.
Conclusion
In conclusion, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is a chemical compound with potential therapeutic applications in various fields of research. Its anti-inflammatory, analgesic, and anti-tumor effects make it a promising candidate for the development of new therapeutic agents. Further research is needed to investigate its potential benefits and limitations in various disease models, as well as its long-term safety and efficacy.
Synthesis Methods
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with the amine group of N-(4-aminophenyl)acetamide in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide.
properties
Molecular Formula |
C22H16F4N2O3 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H16F4N2O3/c1-31-21-19(25)17(23)16(18(24)20(21)26)22(30)28-14-9-7-13(8-10-14)27-15(29)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,27,29)(H,28,30) |
InChI Key |
DPDJLPVGOJILDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)F)F |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)